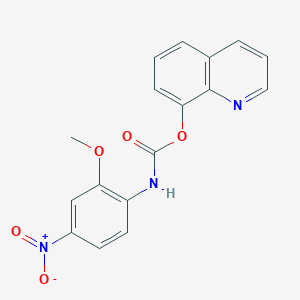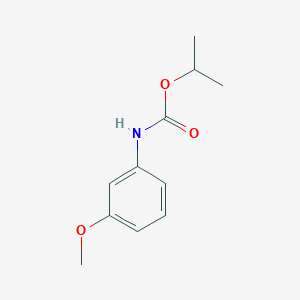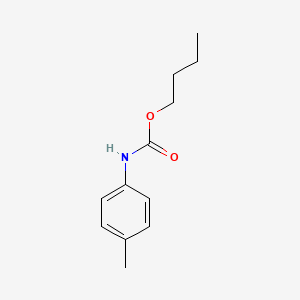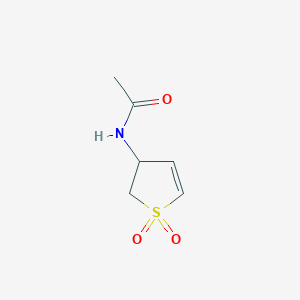
8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate: is a chemical compound with the molecular formula C17H13N3O5 and a molecular weight of 339.31 g/mol It is a derivative of quinoline and carbamate, featuring a methoxy and nitro group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate typically involves a nucleophilic substitution reaction. The process begins with the reaction of 8-quinolyl chloroformate with 2-methoxy-4-nitroaniline in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is carried out at temperatures ranging from 10°C to 40°C for 1-2 hours with constant stirring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of the carbamate group.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like TEA.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Products include substituted carbamates.
Reduction: Products include amino derivatives.
Oxidation: Products include hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .
Biology: In biological research, this compound is used to study enzyme interactions and inhibition. It can act as a probe to investigate the activity of various enzymes and their inhibitors .
Medicine: Its derivatives may exhibit antimicrobial, antifungal, and antioxidant activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties .
Wirkmechanismus
The mechanism of action of 8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric site of the enzyme. This binding can lead to the disruption of enzyme function and subsequent biological effects . The exact molecular pathways involved depend on the specific enzyme and biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 8-Quinolyl N-(2-methoxy-5-nitrophenyl)carbamate
- 8-Quinolyl N-(4-methyl-2-nitrophenyl)carbamate
- 8-Quinolyl N-(2-methoxyphenyl)carbamate
- 8-Quinolyl N-(2-methoxy-5-methylphenyl)carbamate
- 8-Quinolyl N-(3-nitrophenyl)carbamate
- 8-Quinolyl N-(2-chloro-4-nitrophenyl)carbamate
- 8-Quinolyl N-(4-chloro-3-nitrophenyl)carbamate
- 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate
- 2-Methyl-8-quinolyl N-(3-nitrophenyl)carbamate
- 8-Quinolyl N-(4-chloro-2-methylphenyl)carbamate
Uniqueness: 8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
59741-13-8 |
|---|---|
Molekularformel |
C17H13N3O5 |
Molekulargewicht |
339.30 g/mol |
IUPAC-Name |
quinolin-8-yl N-(2-methoxy-4-nitrophenyl)carbamate |
InChI |
InChI=1S/C17H13N3O5/c1-24-15-10-12(20(22)23)7-8-13(15)19-17(21)25-14-6-2-4-11-5-3-9-18-16(11)14/h2-10H,1H3,(H,19,21) |
InChI-Schlüssel |
GFUJEHGJYKJHEG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)OC2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(4-methylphenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11958312.png)



![Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate](/img/structure/B11958332.png)



![4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11958345.png)

